thieno[3,2-b]thiophene-2-sulfonamide
Description
Properties
CAS No. |
2503206-88-8 |
|---|---|
Molecular Formula |
C6H5NO2S3 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Functionalized Derivatives
Substituents on the thieno[3,2-b]thiophene ring, such as alkyl or trifluoromethyl groups, can be introduced before sulfonation. For example, Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid installs a electron-withdrawing group at the 5-position, enhancing the electrophilicity of the 2-position for subsequent sulfonation.
Analytical and Thermal Characterization
Thermogravimetric analysis (TGA) of this compound derivatives reveals decomposition temperatures exceeding 250°C, indicating suitability for high-temperature processing in drug formulation. UV-vis spectroscopy shows absorption maxima near 320 nm, consistent with extended π-conjugation in the thienothiophene system.
Table 1: Representative Yields and Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 83 | GC-MS, NMR |
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 70 | Recrystallization |
| Amidation | NH₃ (aq), THF, reflux, 8 h | 75 | Column Chromatography |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Applications
1.1 Carbonic Anhydrase Inhibitors
Thieno[3,2-b]thiophene-2-sulfonamides have been identified as effective carbonic anhydrase inhibitors , which are crucial for treating conditions like glaucoma. Elevated intraocular pressure is a primary concern in glaucoma, and these compounds serve as topical treatments to reduce this pressure.
- Mechanism of Action : The compounds inhibit carbonic anhydrase activity, which is involved in the regulation of intraocular fluid dynamics. By inhibiting this enzyme, thieno[3,2-b]thiophene-2-sulfonamides help lower intraocular pressure.
- Case Study : A series of 5-substituted thieno[3,2-b]thiophene-2-sulfonamides were synthesized and evaluated for their ocular hypotensive activity. The best-performing compound was identified as 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride, which demonstrated significant efficacy in reducing intraocular pressure in animal models .
Material Science Applications
2.1 Organic Semiconductors
Thieno[3,2-b]thiophene derivatives are increasingly utilized in organic electronics due to their favorable electronic properties.
- Thin Film Transistors (TFTs) : Research has shown that soluble thieno[3,2-b]thiophene oligomers can be used as p-type semiconductors in TFT applications. These materials exhibit high charge mobility and good on/off ratios when incorporated into device architectures .
| Property | Value |
|---|---|
| Charge Mobility | Up to 2 cm²/V·s |
| On/Off Ratio | Up to 10⁴ |
| Solubility | High due to dodecyl substituents |
- Device Fabrication : The synthesis of thieno[3,2-b]thiophene oligomers involves Pd-catalyzed coupling reactions that yield compounds suitable for thin film applications . The ability to tune their solubility and electronic properties enhances their applicability in flexible electronics.
Synthesis and Characterization
The synthesis of thieno[3,2-b]thiophene-2-sulfonamides typically involves several steps:
- Starting Materials : Utilize 5-formylthieno[3,2-b]thiophene as a precursor.
- Reactions : Conduct reactions with appropriate amines to form iminium salts followed by reduction to yield the desired sulfonamide derivatives.
- Characterization Techniques : Employ methods such as NMR spectroscopy and X-ray scattering to analyze the structural properties and confirm the successful synthesis of the compounds .
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]thiophene-2-sulfonamide
- Core Structure: Isomeric thieno[2,3-b]thiophene scaffold with sulfonamide at the 2-position.
- Activity: Both thieno[3,2-b] and [2,3-b] isomers exhibit CA inhibitory activity, but their efficacy varies due to regiochemical differences. The [3,2-b] isomer shows higher selectivity for ocular CA-II, while the [2,3-b] isomer may target other isoforms .
- Synthesis : Prepared via similar halogenation and coupling routes but requires distinct regioselective bromination steps .
Thieno[2,3-b]pyridine Derivatives
- Core Structure: Pyridine fused with thiophene, replacing one thiophene ring in thienothiophene.
- Activity: These derivatives display anticancer properties rather than CA inhibition. For example, 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is an intermediate in anticancer drug synthesis .
- Synthesis: Involves condensation of aminothiophenes with α-halogenated carbonyl compounds, differing from thienothiophene sulfonamides .
Thiazinones Containing Sulfonamide
- Core Structure : 1,3-Thiazin-2-one ring with sulfonamide substituents.
- Synthesis: One-pot reactions using chlorosulfonyl isocyanate (CSI), contrasting with multi-step thienothiophene syntheses .
Substituted Thiophene Sulfonamides
- Examples: 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines.
- Activity : Antimicrobial and antidiabetic activities reported, driven by electronic effects of substituents rather than fused-ring rigidity .
Data Table: Key Comparative Features
Research Findings
Regiochemistry Dictates Activity: The position of sulfonamide substitution on thienothiophene scaffolds ([3,2-b] vs. [2,3-b]) significantly impacts CA isoform selectivity. This is attributed to steric and electronic differences influencing enzyme active-site binding .
Heterocycle-Diverse Applications: Thieno[2,3-b]pyridine derivatives prioritize anticancer activity over CA inhibition, underscoring the role of the pyridine ring in modulating biological targets .
Synthetic Flexibility: Thiazinones and pyridine derivatives employ simpler one-pot syntheses compared to thienothiophenes, which require precise halogenation and coupling steps .
Q & A
Basic Questions
Q. What are the common synthetic routes for thieno[3,2-b]thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves cyclization reactions of thiophene derivatives or multi-step organic reactions. For example:
- Cyclization : Reacting thiophene precursors (e.g., thiophene-2-carboxylic acid derivatives) under acidic or basic conditions to form the fused thieno[3,2-b]thiophene core .
- Sulfonamide Formation : Introducing the sulfonamide group via coupling reactions, such as reacting thieno[3,2-b]thiophene intermediates with sulfonyl chlorides in anhydrous solvents like dichloromethane or DMF .
- Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of sulfonamide (-SO₂NH₂) protons (~10–12 ppm) and thiophene ring protons (~6–8 ppm). Mass spectrometry (HRMS) validates molecular weight .
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for research-grade material) .
- Elemental Analysis : Quantifies C, H, N, and S content to verify stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Palladium-catalyzed amination (e.g., Suzuki-Miyaura coupling) increases efficiency, achieving yields up to 95% under optimized ligand and solvent conditions (e.g., Pd(PPh₃)₄ in THF) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling but may require lower temperatures to avoid side reactions .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify bottlenecks (e.g., slow intermediate formation) .
Q. How do substituents on the thieno[3,2-b]thiophene core influence electronic properties in material science applications?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance charge transport in organic semiconductors by lowering LUMO levels, while electron-donating groups (e.g., -OCH₃) improve solubility for solution-processed devices .
- Structural Analysis : Density Functional Theory (DFT) calculations predict bandgap modulation, validated by UV-Vis spectroscopy and cyclic voltammetry .
- Case Study : Thieno[3,2-b]thiophene derivatives with alkylsilyl side chains achieved power conversion efficiencies >8% in organic solar cells due to optimized π-π stacking .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective cytotoxicity .
- Mechanistic Studies : Use CRISPR screening or proteomics to differentiate off-target effects (e.g., GPR35 receptor activation vs. kinase inhibition) .
- Reproducibility : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability in antibacterial MIC values .
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed activities to prioritize synthetic targets .
- Crystal Engineering : Analyze intermolecular sulfur-sulfur interactions via X-ray crystallography to design materials with enhanced charge mobility .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
